molecular formula C9H16ClN B13871238 4-Chloro-1-(cyclopropylmethyl)piperidine

4-Chloro-1-(cyclopropylmethyl)piperidine

Cat. No.: B13871238
M. Wt: 173.68 g/mol
InChI Key: KFSBXLPOZUYSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-(cyclopropylmethyl)piperidine is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is known for its unique chemical structure, which includes a cyclopropylmethyl group attached to the nitrogen atom of the piperidine ring and a chlorine atom at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(cyclopropylmethyl)piperidine typically involves the reaction of piperidine with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

For industrial production, the process is scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(cyclopropylmethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of secondary amines.

Scientific Research Applications

4-Chloro-1-(cyclopropylmethyl)piperidine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-1-(cyclopropylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with neurotransmitter receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-(cyclopropylmethyl)piperidine is unique due to the presence of both the cyclopropylmethyl group and the chlorine atom, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H16ClN

Molecular Weight

173.68 g/mol

IUPAC Name

4-chloro-1-(cyclopropylmethyl)piperidine

InChI

InChI=1S/C9H16ClN/c10-9-3-5-11(6-4-9)7-8-1-2-8/h8-9H,1-7H2

InChI Key

KFSBXLPOZUYSFH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCC(CC2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.